5alpha-(tert-Butyldimethylsiloxy)-2-cyclohexen-1-one
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Overview
Description
5alpha-(tert-Butyldimethylsiloxy)-2-cyclohexen-1-one is an organosilicon compound that features a tert-butyldimethylsiloxy group attached to a cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-(tert-Butyldimethylsiloxy)-2-cyclohexen-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride. The reaction conditions often include the use of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to introduce the tert-butyldimethylsiloxy group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
5alpha-(tert-Butyldimethylsiloxy)-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cyclohexenone ring to cyclohexanol derivatives.
Substitution: The tert-butyldimethylsiloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like halides or alkoxides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
5alpha-(tert-Butyldimethylsiloxy)-2-cyclohexen-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 5alpha-(tert-Butyldimethylsiloxy)-2-cyclohexen-1-one involves the formation of stable silyl ethers, which protect hydroxyl groups from unwanted reactions. The tert-butyldimethylsiloxy group provides steric hindrance, enhancing the stability of the protected hydroxyl group. This protection is crucial in multi-step synthetic processes where selective deprotection is required .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used for similar protective purposes but differs in reactivity and stability.
tert-Butyldiphenylsilyl chloride: Offers greater steric hindrance and stability compared to tert-butyldimethylsilyl chloride.
Trimethylsilyl chloride: Less bulky and provides less steric protection compared to tert-butyldimethylsilyl chloride.
Uniqueness
5alpha-(tert-Butyldimethylsiloxy)-2-cyclohexen-1-one is unique due to its combination of a cyclohexenone ring with a tert-butyldimethylsiloxy group, providing both reactivity and stability in synthetic applications. Its ability to undergo various chemical reactions while maintaining the integrity of the protected hydroxyl group makes it a valuable compound in organic synthesis .
Properties
CAS No. |
199613-48-4 |
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Molecular Formula |
C12H22O2Si |
Molecular Weight |
226.39 g/mol |
IUPAC Name |
(5S)-5-[tert-butyl(dimethyl)silyl]oxycyclohex-2-en-1-one |
InChI |
InChI=1S/C12H22O2Si/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-7,11H,8-9H2,1-5H3/t11-/m0/s1 |
InChI Key |
LGSMHNRGYIVLGA-NSHDSACASA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1CC=CC(=O)C1 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC=CC(=O)C1 |
Origin of Product |
United States |
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